molecular formula C12H19Cl2FN2 B2791369 (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride CAS No. 1349702-27-7

(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride

Cat. No.: B2791369
CAS No.: 1349702-27-7
M. Wt: 281.2
InChI Key: COKNUFYOEQLCAQ-CURYUGHLSA-N
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Description

(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, a fluorophenyl group, and an amine group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and piperidin-3-amine as the primary starting materials.

  • Reduction Reaction: The 4-fluorobenzaldehyde is reduced to 4-fluorobenzyl alcohol using a reducing agent such as sodium borohydride (NaBH4).

  • Amination Reaction: The 4-fluorobenzyl alcohol is then converted to 4-fluorobenzylamine through an amination reaction using ammonia or an ammonium salt.

  • Piperidine Formation: The 4-fluorobenzylamine is reacted with piperidin-3-amine to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as increased reaction temperatures, pressures, and the use of catalysts to improve yield and purity. Large-scale production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can occur at the amine or fluorophenyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and other biological processes.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • N-[(4-Fluorophenyl)methyl]piperidin-4-amine dihydrochloride

  • N-[(4-Fluorophenyl)methyl]piperidin-2-amine dihydrochloride

  • N-[(4-Fluorophenyl)methyl]piperidin-5-amine dihydrochloride

Uniqueness: (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the position of the fluorophenyl group on the piperidine ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3R)-N-[(4-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h3-6,12,14-15H,1-2,7-9H2;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKNUFYOEQLCAQ-CURYUGHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NCC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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